(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
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Overview
Description
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11ClIN·HCl. It is a crystalline solid that is used in various scientific research applications. The compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 3-iodoaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(3-bromophenyl)methanamine hydrochloride
- (4-Chlorophenyl)(3-fluorophenyl)methanamine hydrochloride
- (4-Chlorophenyl)(3-methylphenyl)methanamine hydrochloride
Uniqueness
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, in particular, makes the compound more reactive in certain types of chemical reactions, such as coupling reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-iodophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClIN.ClH/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10;/h1-8,13H,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITHOPZTIFONCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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